REACTION_CXSMILES
|
NN=CC1C=CC(N[C:11]([CH:13]2[CH2:15][CH:14]2[C:16]([OH:18])=[O:17])=[O:12])=CC=1.CN(C=O)C.[CH3:24][C:25](C)(C)C(Cl)=O.CN1CC[O:35]CC1>N1C=CC=CC=1>[CH2:24]([O:18][C:16]([CH:14]1[CH2:15][CH:13]1[C:11]([OH:12])=[O:35])=[O:17])[CH3:25]
|
Name
|
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN=CC1=CC=C(C=C1)NC(=O)C1C(C1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
tert-butyl-3-amino-3-phenyl propionate
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Control Type
|
AMBIENT
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed at 55° C
|
Type
|
CUSTOM
|
Details
|
At this point volatiles were removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NN=CC1C=CC(N[C:11]([CH:13]2[CH2:15][CH:14]2[C:16]([OH:18])=[O:17])=[O:12])=CC=1.CN(C=O)C.[CH3:24][C:25](C)(C)C(Cl)=O.CN1CC[O:35]CC1>N1C=CC=CC=1>[CH2:24]([O:18][C:16]([CH:14]1[CH2:15][CH:13]1[C:11]([OH:12])=[O:35])=[O:17])[CH3:25]
|
Name
|
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN=CC1=CC=C(C=C1)NC(=O)C1C(C1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
tert-butyl-3-amino-3-phenyl propionate
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Control Type
|
AMBIENT
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed at 55° C
|
Type
|
CUSTOM
|
Details
|
At this point volatiles were removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NN=CC1C=CC(N[C:11]([CH:13]2[CH2:15][CH:14]2[C:16]([OH:18])=[O:17])=[O:12])=CC=1.CN(C=O)C.[CH3:24][C:25](C)(C)C(Cl)=O.CN1CC[O:35]CC1>N1C=CC=CC=1>[CH2:24]([O:18][C:16]([CH:14]1[CH2:15][CH:13]1[C:11]([OH:12])=[O:35])=[O:17])[CH3:25]
|
Name
|
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN=CC1=CC=C(C=C1)NC(=O)C1C(C1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
tert-butyl-3-amino-3-phenyl propionate
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Control Type
|
AMBIENT
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed at 55° C
|
Type
|
CUSTOM
|
Details
|
At this point volatiles were removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |